

Application Notes & Protocols: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

CAS No.: 119162-49-1

Cat. No.: B169791

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Introduction: The Strategic Value of the 3-Aryl-5-Aminoisoxazole Scaffold

The 3-aryl-5-aminoisoxazole framework is a privileged scaffold in modern medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an exceptional bioisostere for various amide and ester functionalities, enabling favorable interactions with a multitude of biological targets. The incorporation of a 2-fluorophenyl group at the 3-position introduces a unique electronic and conformational constraint. The ortho-fluorine atom can modulate the pKa of the 5-amino group, influence the dihedral angle between the phenyl and isoxazole rings, and participate in crucial fluorine-protein interactions (e.g., orthogonal multipolar C–F...C=O interactions), thereby enhancing binding affinity, selectivity, and metabolic stability.

This document serves as a technical guide for researchers, chemists, and drug development professionals on the commercial sourcing, properties, and synthetic applications of **3-(2-Fluorophenyl)-1,2-oxazol-5-amine**, a key building block for the synthesis of novel therapeutic agents.

Physicochemical Properties & Data

While a unique CAS number for **3-(2-Fluorophenyl)-1,2-oxazol-5-amine** is not broadly listed, its properties can be reliably calculated. This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Property	Value	Source
IUPAC Name	3-(2-fluorophenyl)-1,2-oxazol-5-amine	-
Molecular Formula	C ₉ H ₇ FN ₂ O	Calculated
Molecular Weight	178.17 g/mol	Calculated
Appearance	Predicted: Off-white to light yellow solid	Based on Analogs[1]
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM, EtOAc	Predicted
Predicted XLogP3	1.8	-
Hydrogen Bond Donors	1 (from -NH ₂)	Calculated
Hydrogen Bond Acceptors	4 (N, O, F, and N from the ring)	Calculated

Commercial Availability and Sourcing

Direct, off-the-shelf availability of **3-(2-Fluorophenyl)-1,2-oxazol-5-amine** is limited, positioning it as a specialty chemical intermediate. However, the commercial availability of numerous close structural and positional isomers underscores its synthetic accessibility. Researchers should approach suppliers with custom synthesis inquiries.

Table of Representative Suppliers for Analogs & Custom Synthesis:

Supplier	Analog(s) Available	Custom Synthesis Service	Notes
Sigma-Aldrich (Merck)	3-Amino-5-(4-fluorophenyl)isoxazole (CAS 925005-35-2)[1]	Yes	Extensive catalog of building blocks. A primary choice for custom synthesis inquiries.
Santa Cruz Biotechnology	3-Amino-5-(4-fluorophenyl)isoxazole (CAS 925005-35-2)[2]	Yes	Focus on biochemicals and research reagents.
J&K Scientific	3-(2-Chlorophenyl)-1,2-oxazol-5-amine (CAS 27025-74-7)[3]	Yes	Offers a wide range of intermediates for pharmaceutical and material science research.[3]
Chemenu	3-(4-Fluorophenyl)isoxazol-5-amine (CAS 81465-82-9)[4]	Yes	Specializes in pharmaceutical intermediates and custom manufacturing.

Procurement Strategy: When requesting a quote for custom synthesis, provide the IUPAC name, chemical structure, desired quantity, and required purity (e.g., >97% by HPLC). Lead times typically range from 4 to 8 weeks.

Application Notes: A Versatile Intermediate for Drug Discovery

The primary utility of **3-(2-Fluorophenyl)-1,2-oxazol-5-amine** is as a reactive intermediate for constructing libraries of molecules for biological screening. The nucleophilic 5-amino group is the principal site of synthetic modification.

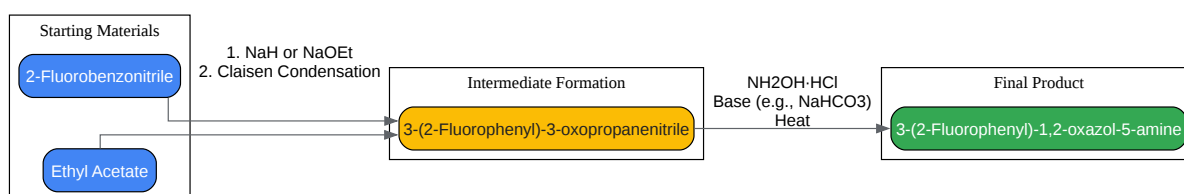
Significance in Medicinal Chemistry

The 5-aminoisoxazole core is found in compounds with a wide spectrum of biological activities, including:

- **Anticancer Agents:** The scaffold is integral to compounds designed as tubulin modulators and kinase inhibitors. Structure-activity relationship (SAR) studies have shown that the nature of the aryl group at the 3-position and the substitution on the 5-amino group are critical for potent antiproliferative activity.[5]
- **Anti-inflammatory & Analgesic Agents:** As a stable bioisostere, this moiety is used to develop inhibitors of enzymes involved in inflammation pathways.[3]
- **Neuropsychiatric Drug Candidates:** The isoxazole ring is present in several marketed drugs, including those targeting the central nervous system.

Proposed Synthetic Route

A reliable method for synthesizing 3-aryl-5-aminoisoxazoles involves the regioselective cyclization of a β -ketonitrile precursor with hydroxylamine.[6] This approach offers high yields and excellent control over the final regioisomer.



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Caption: Proposed synthesis of the title compound.

Experimental Protocols

The following protocols are detailed, validated methodologies for the derivatization of **3-(2-Fluorophenyl)-1,2-oxazol-5-amine**.

Protocol 1: Synthesis of N-Acyl Derivatives for SAR Studies

This protocol describes the parallel synthesis of a small amide library from **3-(2-Fluorophenyl)-1,2-oxazol-5-amine** and a selection of carboxylic acids using a standard coupling agent.

Causality and Rationale:

- Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, rapid reaction times, and low rate of epimerization, which is critical when working with chiral carboxylic acids.
- Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic hindered base used to neutralize the acid formed during the reaction without competing in the coupling reaction.
- Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents.

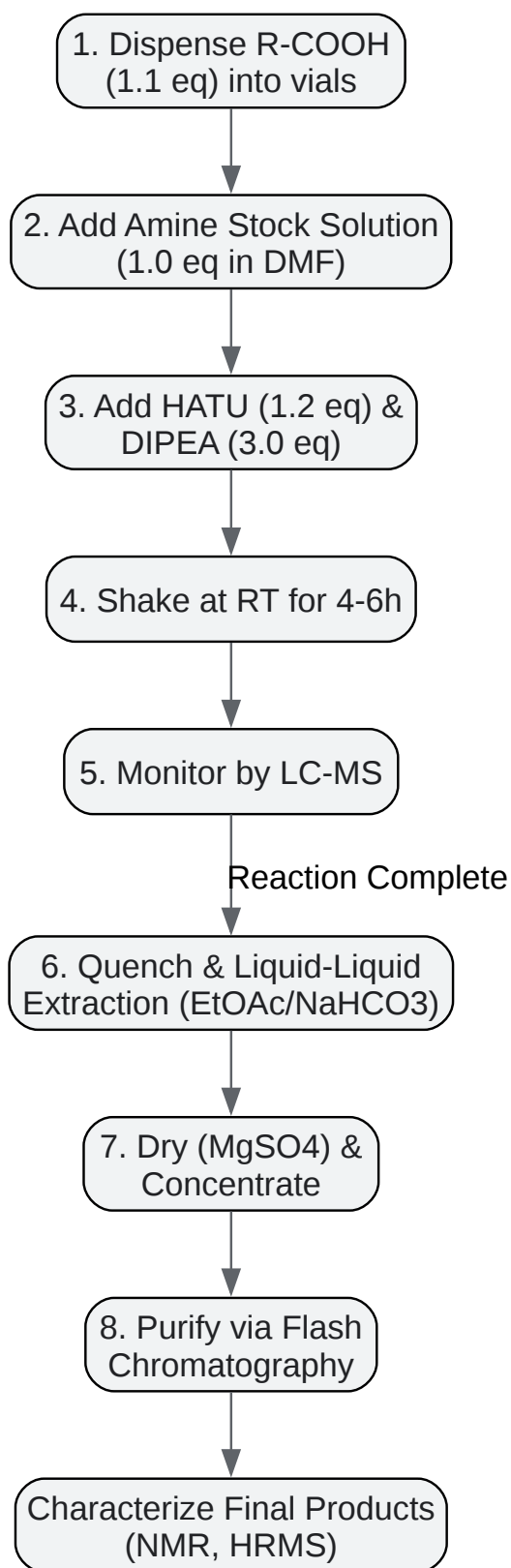
Materials:

- **3-(2-Fluorophenyl)-1,2-oxazol-5-amine** (1.0 eq)
- A diverse set of carboxylic acids (R-COOH) (1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Anhydrous DMF
- Saturated aqueous NaHCO₃ solution
- Brine (Saturated aqueous NaCl)

- Ethyl acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** To an array of reaction vials, add the corresponding carboxylic acid (0.11 mmol, 1.1 eq).
- **Reagent Addition:** Add a stock solution of **3-(2-Fluorophenyl)-1,2-oxazol-5-amine** (0.10 mmol, 1.0 eq in 0.5 mL DMF) to each vial.
- **Activation:** Add a freshly prepared stock solution of HATU (0.12 mmol, 1.2 eq in 0.5 mL DMF) to each vial, followed by DIPEA (0.30 mmol, 3.0 eq).
- **Reaction:** Seal the vials and shake at room temperature for 4-6 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. A typical TLC system is 50% EtOAc in hexanes.
- **Workup:** Dilute each reaction mixture with EtOAc (5 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 5 mL), water (1 x 5 mL), and brine (1 x 5 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a centrifugal evaporator.
- **Purification:** Purify the crude amide products via preparative HPLC or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.



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Caption: Experimental workflow for N-Acylation.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the cross-coupling of **3-(2-Fluorophenyl)-1,2-oxazol-5-amine** with an aryl bromide to form a diarylamine linkage, a common motif in kinase inhibitors.

Causality and Rationale:

- **Catalyst System:** A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a biarylphosphine ligand (e.g., XPhos) is used. This system is highly active for C-N bond formation with electronically diverse and sterically hindered substrates.
- **Base:** A strong, non-nucleophilic base like NaOtBu (Sodium tert-butoxide) is required to deprotonate the amine and facilitate the catalytic cycle.
- **Solvent:** Anhydrous toluene is a standard high-boiling, non-polar solvent for this transformation, ensuring the reaction can be heated to drive it to completion. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the palladium catalyst is oxygen-sensitive.

Materials:

- **3-(2-Fluorophenyl)-1,2-oxazol-5-amine** (1.0 eq)
- Aryl Bromide (Ar-Br) (1.2 eq)
- Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
- Sodium tert-butoxide (NaOtBu) (1.4 eq)
- Anhydrous Toluene
- Inert atmosphere (N₂ or Ar) glovebox or Schlenk line

Procedure:

- **Inert Setup:** In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
- **Reagent Addition:** Add the aryl bromide (1.2 mmol), **3-(2-Fluorophenyl)-1,2-oxazol-5-amine** (1.0 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).
- **Solvent Addition:** Add anhydrous toluene (5 mL).
- **Reaction:** Seal the vial, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
- **Monitoring:** Periodically cool the reaction to room temperature and analyze an aliquot by LC-MS to monitor the consumption of starting materials.
- **Workup:** After cooling to room temperature, quench the reaction by carefully adding water (10 mL). Dilute with EtOAc (20 mL).
- **Extraction:** Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
- **Purification:** Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired diarylamine product.

Conclusion

3-(2-Fluorophenyl)-1,2-oxazol-5-amine represents a high-value, strategically important building block for the synthesis of novel chemical entities in drug discovery. While not a standard catalog item, its straightforward synthetic accessibility makes it readily available through custom synthesis. The protocols provided herein offer robust and scalable methods for its elaboration into diverse libraries of potential therapeutic agents, enabling researchers to fully exploit the unique chemical and biological properties conferred by the 3-(2-fluorophenyl)-5-aminoisoxazole scaffold.

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